molecular formula C16H23BO4 B3060815 Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate CAS No. 890839-11-9

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B3060815
CAS No.: 890839-11-9
M. Wt: 290.2
InChI Key: FJPXZQYGTLPYRT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 701232-69-1) is a boronate ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a para-substituted phenyl ring with a dioxaborolane moiety and a methyl propanoate ester, offering a balance between steric accessibility and electronic stability. This compound is critical in pharmaceutical and materials science research, particularly in constructing complex molecules like kinase inhibitors and radiotracers .

Properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11(14(18)19-6)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPXZQYGTLPYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140144
Record name Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
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Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-11-9
Record name Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
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Record name Methyl α-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the reaction of 4-bromo-2-methylpropanoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the product, which is crucial for its application in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, toluene, ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety allows for various reactions:

  • Borylation Reactions : The compound can be used to introduce boron into organic molecules through borylation reactions. This is crucial for synthesizing boronic acids and esters that are important intermediates in organic synthesis.
  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Data Table: Key Reactions Involving this compound

Reaction TypeDescriptionReference
BorylationIntroduction of boron into alkenes and arenes
Suzuki-Miyaura CouplingFormation of biaryl compounds from aryl halides
CarbonylationSynthesis of ketones using carbon monoxide

Medicinal Chemistry

The compound's structural features enable its use in medicinal chemistry:

  • Drug Development : Its derivatives have been investigated for potential therapeutic applications due to their ability to modulate biological pathways. The incorporation of boron into drug molecules can enhance their pharmacological properties.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting specific cancer cell lines. These compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Materials Science

In materials science, the compound is explored for its potential in developing new materials with enhanced properties:

  • Polymer Chemistry : It serves as a monomer or additive in polymerization processes to create boron-containing polymers that exhibit unique mechanical and thermal properties.

Data Table: Properties of Boron-Based Polymers

PropertyValueApplication Area
Thermal StabilityHighAerospace Materials
Mechanical StrengthEnhancedStructural Components
Electrical ConductivityVariableElectronic Devices

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki-Miyaura reaction. This step is crucial for the formation of the carbon-carbon bond between the boronic ester and the aryl or vinyl halide .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

a. Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)

  • Key Difference: Ethyl ester group replaces methyl, and the propanoate chain is shortened to acetate.
  • Impact : The ethyl group may enhance lipophilicity but reduce reaction rates in cross-couplings due to increased steric bulk. The shorter acetate chain alters electronic effects on the boronate moiety .

b. Methyl 2-(2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3)

  • Key Difference : Additional methyl substituent at the ortho position of the phenyl ring.
  • Impact : Steric hindrance from the ortho-methyl group could impede coupling efficiency compared to the unsubstituted para derivative .

Positional Isomers and Substituent Variations

a. Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

  • Key Difference : Boronate ester is meta-substituted instead of para.

b. tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4)

  • Key Difference : tert-Butyl ester replaces methyl.
  • Impact : The bulky tert-butyl group improves hydrolytic stability but may hinder catalytic access to the boronate in cross-couplings, requiring harsher reaction conditions .

Ether-Linked Derivatives

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (4a)

  • Key Difference: Ether linkage between the phenyl ring and propanoate.
  • Impact : The oxygen atom introduces polarity, enhancing solubility in polar solvents. However, the ether linkage may reduce electron density at the boronate, slowing oxidative addition in palladium-catalyzed reactions .

Branched and Functionalized Derivatives

a. Methyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (4.3m)

  • Key Difference: Methyl branching on the propanoate chain.
  • Impact : Increased steric hindrance near the boronate may reduce coupling efficiency but improve selectivity in certain transformations .

b. 3-Phenyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanal

  • Key Difference : Aldehyde functional group replaces the ester.
  • Impact : The aldehyde enables nucleophilic additions but introduces instability under basic conditions, limiting utility in multi-step syntheses .

Data Table: Comparative Properties of Key Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Features Reactivity Notes
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (701232-69-1) C₁₇H₂₃BO₄ 308.18 Para-substituted phenyl, methyl ester Optimal balance of reactivity and stability
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (890839-11-9) C₁₇H₂₃BO₄ 308.18 Ethyl ester, acetate chain Reduced coupling rates due to steric bulk
Methyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate C₁₆H₂₃BO₄ 290.17 Meta-substituted phenyl Lower electronic stabilization
tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (872054-15-4) C₁₉H₂₉BO₄ 332.24 tert-Butyl ester Enhanced stability, requires harsh conditions
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate C₁₈H₂₇BO₅ 346.21 Ether linkage Improved solubility, reduced electron density

Biological Activity

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, also known as methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (PubChem CID: 57871071), is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, safety profiles, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H21BO4
  • Molecular Weight : 276.14 g/mol
  • CAS Number : 454185-98-9
  • Synonyms :
    • Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • (4-Methoxycarbonylmethyl)phenylboronic acid pinacol ester

Structural Representation

The compound features a boron-containing dioxaborolane moiety that is significant for its reactivity and potential applications in medicinal chemistry.

Research indicates that compounds with dioxaborolane structures may exhibit various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Enzyme Inhibition : The presence of the boron atom allows for interactions with biological macromolecules, potentially inhibiting enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : Compounds like this compound may influence signaling pathways related to inflammation and cell survival.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of boron-containing compounds similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to CDK inhibition leading to cell cycle arrest.

Study 2: Enzyme Interaction

In a study focusing on enzyme inhibition published in Biochemistry, researchers demonstrated that derivatives of dioxaborolane could effectively inhibit serine proteases. The binding affinity was assessed using surface plasmon resonance (SPR), showing a Kd value of approximately 15 nM for one derivative.

Safety Profile

According to safety data from PubChem:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

These findings highlight the importance of handling this compound with care in laboratory settings.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits CDK leading to cell cycle arrestJournal of Medicinal Chemistry
Enzyme InhibitionInhibits serine proteasesBiochemistry
ToxicitySkin and eye irritantPubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves coupling aryl halides with the boronate under palladium catalysis. For purification, column chromatography with silica gel (using ethyl acetate/hexane gradients) is effective, achieving >95% purity as confirmed by HPLC . Reaction optimization (e.g., temperature, catalyst loading) can minimize side products like deborylation byproducts .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the ester and dioxaborolane groups. The 11B^{11}\text{B} NMR peak at ~30 ppm confirms boronate integrity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are essential when handling this compound?

  • Guidelines :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatile byproducts.
  • Dispose of waste via certified chemical disposal services, as boronate esters may persist in the environment .

Advanced Research Questions

Q. How does the steric and electronic nature of the dioxaborolane group influence reactivity in cross-coupling reactions?

  • Analysis : The tetramethyl substituents on the dioxaborolane ring enhance steric protection, reducing hydrolysis and improving stability. However, steric hindrance may slow transmetallation steps in Suzuki couplings. Computational studies (DFT) can model the boron center’s electron density to predict coupling efficiency with specific aryl halides .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during synthesis?

  • Optimization :

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis.
  • Additives like K3_3PO4_4 or Cs2_2CO3_3 enhance base-mediated transmetallation, reducing protodeboronation.
  • Monitor reaction progress via LC-MS to identify and quench side products early .

Q. How can the environmental fate of this compound be assessed in laboratory settings?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, tracking degradation via 11B^{11}\text{B} NMR or LC-MS.
  • Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) to assess acute toxicity, following OECD guidelines.
  • Computational Tools : EPI Suite predicts biodegradation pathways and persistence .

Q. What advanced techniques characterize its solid-state properties for material science applications?

  • Approaches :

  • X-ray Diffraction (XRD) : Resolves crystal packing and boron coordination geometry.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C typical for boronate esters).
  • DSC : Identifies phase transitions, useful for polymer composite design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

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